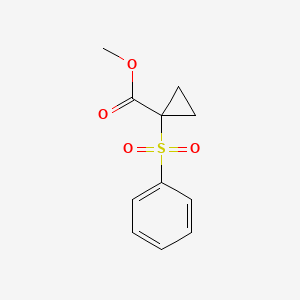

Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester

CAS No.: 97383-42-1

Cat. No.: VC18458454

Molecular Formula: C11H12O4S

Molecular Weight: 240.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97383-42-1 |

|---|---|

| Molecular Formula | C11H12O4S |

| Molecular Weight | 240.28 g/mol |

| IUPAC Name | methyl 1-(benzenesulfonyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C11H12O4S/c1-15-10(12)11(7-8-11)16(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

| Standard InChI Key | OACLWBSJZSLACO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CC1)S(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester possesses the molecular formula and a molecular weight of 240.28 g/mol . Its IUPAC name is methyl 1-(phenylsulfonyl)cyclopropane-1-carboxylate, reflecting the esterified carboxyl group and sulfonated cyclopropane ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 97383-42-1 | |

| InChIKey | OACLWBSJZSLACO-UHFFFAOYSA-N | |

| SMILES | O=C(OC)C1(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Purity | ≥95% (discontinued commercial) |

The compound’s structure combines a cyclopropane ring with a sulfonyl group attached to one carbon and a methyl ester to the adjacent carbon. This arrangement introduces significant steric and electronic effects, influencing reactivity and stability .

Synthesis and Production

Reported Synthetic Routes

Although no direct synthesis protocol for this compound is detailed in the provided sources, analogous methods for cyclopropane derivatives offer insights. For example, the synthesis of related cyclopropanecarboxylates often involves:

-

Cyclopropanation: Transition metal-catalyzed reactions, such as palladium-mediated couplings, to form the cyclopropane ring .

-

Sulfonylation: Introduction of the phenylsulfonyl group via nucleophilic substitution or radical reactions .

-

Esterification: Methanol-mediated esterification of carboxylic acid precursors under acidic conditions .

A plausible pathway could involve:

-

Sulfonylation of a cyclopropane precursor (e.g., cyclopropanecarboxylic acid) using benzenesulfonyl chloride.

-

Subsequent esterification with methanol and a catalytic acid (e.g., ) to yield the final product .

Industrial and Laboratory Challenges

The commercial discontinuation of this compound (as noted in source ) suggests scalability or stability issues. Challenges may include:

-

Ring Strain: The cyclopropane ring’s inherent strain complicates synthesis and storage.

-

Sulfonyl Group Reactivity: Susceptibility to hydrolysis or nucleophilic attack under basic conditions .

-

Purification Difficulties: High polarity due to the sulfonyl and ester groups may necessitate advanced chromatographic techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume